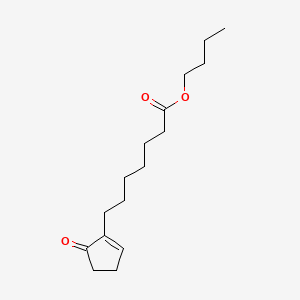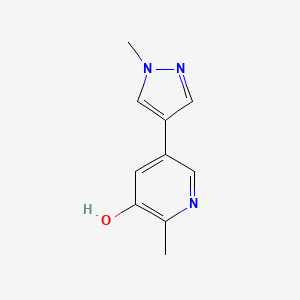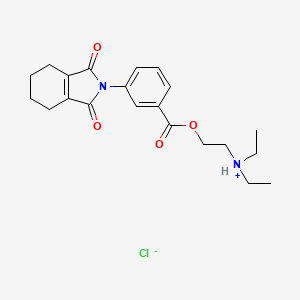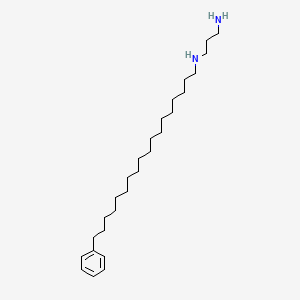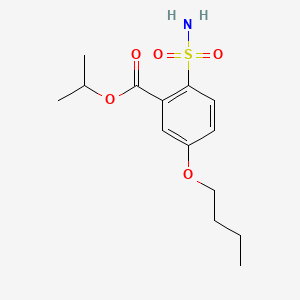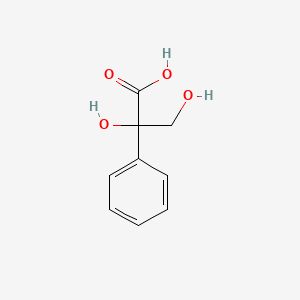
2-Phenylglyceric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylglyceric acid: is an organic compound that features a phenyl group attached to a glyceric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylglyceric acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with glycidol in the presence of a base, followed by oxidation to yield this compound. Another method includes the use of phenylacetic acid as a starting material, which undergoes a series of reactions including hydroxylation and oxidation to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using robust oxidizing agents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylglyceric acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phenylglyoxylic acid.
Reduction: Reduction reactions can convert it into 2-phenylglycerol.
Substitution: The hydroxyl groups in the molecule can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Phenylglyoxylic acid.
Reduction: 2-Phenylglycerol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenylglyceric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism by which 2-Phenylglyceric acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in metabolic processes, influencing their activity and thus altering metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenylacetic acid: Similar in structure but lacks the glyceric acid backbone.
Phenylpropanoic acid: Contains a phenyl group but with a different carbon chain structure.
Cinnamic acid: Features a phenyl group with a different functional group arrangement.
Uniqueness: 2-Phenylglyceric acid is unique due to its combination of a phenyl group with a glyceric acid backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.
Properties
CAS No. |
5693-97-0 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2,3-dihydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H10O4/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,10,13H,6H2,(H,11,12) |
InChI Key |
IWEPXSFVSUOTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



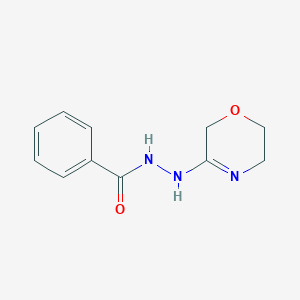
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
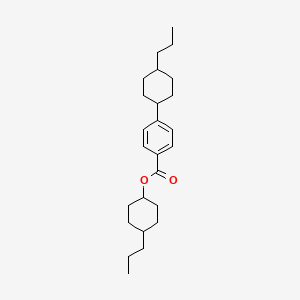
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)
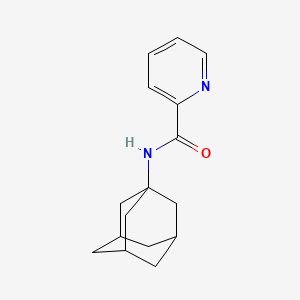
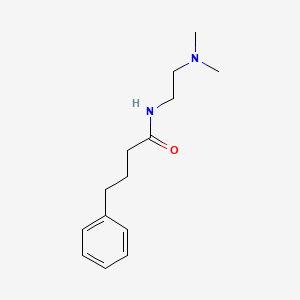
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
